3-methyl-N-(thiophen-3-ylmethyl)aniline
Description
Contextualization within Aromatic Amine and Heterocyclic Chemistry
Aromatic amines are a cornerstone of organic chemistry, with aniline (B41778) (C₆H₅NH₂) being the simplest example. fiveable.mewikipedia.org They are characterized by an amino group attached to an aromatic ring and are pivotal intermediates in the synthesis of a vast array of industrial products, including dyes, polymers, and pharmaceuticals. quora.comgeeksforgeeks.org The amino group's presence makes the aromatic ring "electron-rich," significantly influencing its reactivity, particularly its susceptibility to electrophilic substitution reactions. wikipedia.org
Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in the ring, is equally fundamental. britannica.com Thiophene (B33073) (C₄H₄S) is a classic example of a five-membered, sulfur-containing aromatic heterocycle. derpharmachemica.comwikipedia.org It is considered aromatic because one of the lone pairs of electrons on the sulfur atom participates in the π-system of the ring. chemicalbook.com This aromaticity confers stability and reactivity that is often compared to that of benzene (B151609). britannica.comwikipedia.org The fusion of these two domains—aromatic amines and heterocycles—in structures like 3-methyl-N-(thiophen-3-ylmethyl)aniline creates molecules with a rich and complex chemical character, offering broad potential for further chemical exploration and application.
Structural Significance of Thiophene and Aniline Moieties in Organic Frameworks
The structural combination of thiophene and aniline moieties within a single molecular framework gives rise to unique physicochemical properties.
The thiophene moiety is a versatile building block in medicinal chemistry and materials science. eprajournals.comrroij.com As a five-membered aromatic ring containing a sulfur atom, it is often used as a bioisostere for a benzene ring, meaning it can replace a benzene ring in a biologically active molecule without a significant loss of activity. rroij.com Thiophene is more reactive than benzene in many electrophilic substitution reactions. chemicalbook.comlongdom.org This heightened reactivity, coupled with the ability of the sulfur atom to coordinate with metal ions, makes thiophene a valuable component in the design of novel catalysts and functional materials. longdom.org Thiophene derivatives are integral to many commercially available drugs, demonstrating anti-inflammatory, antimicrobial, and anticancer properties, among others. nih.govcognizancejournal.com
The physical and chemical properties of these core structures are summarized in the table below.
| Property | Thiophene | Aniline |
| Chemical Formula | C₄H₄S | C₆H₅NH₂ |
| Molar Mass | 84.14 g/mol | 93.13 g/mol |
| Appearance | Colorless liquid | Colorless to yellow liquid |
| Boiling Point | 84 °C (183 °F) wikipedia.org | 184.1 °C |
| Aromaticity | Yes wikipedia.org | Yes fiveable.me |
| Key Reactions | Electrophilic substitution, metalation wikipedia.orgchemicalbook.com | Electrophilic substitution, diazotization, acylation wikipedia.orgbritannica.com |
Overview of Research Trajectories in N-Substituted (Thiophen-3-ylmethyl)aniline Systems
Research into N-substituted (thiophen-3-ylmethyl)aniline systems, including this compound, generally follows trajectories aimed at exploiting the combined properties of the thiophene and aniline rings. The synthesis of these compounds typically involves reacting a thiophene derivative, such as 3-thiophenemethanol, with an appropriate aniline derivative. ontosight.ai
A significant focus of research is in medicinal chemistry . Given that both thiophene and aniline are prominent pharmacophores (parts of a molecule responsible for its biological activity), their combination is a rational strategy for drug discovery. nih.govontosight.ai Studies on compounds with similar structures have explored potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai The specific substitution patterns on both the thiophene and aniline rings are varied to fine-tune the molecule's interaction with biological targets like enzymes and receptors.
Another major research avenue is in materials science . The inherent aromatic and electronic properties of these molecules make them candidates for the development of organic electronic materials. Polymers and small molecules containing both thiophene and aniline units have been synthesized and investigated for their conductive properties. researchgate.net These materials could find applications in areas such as organic light-emitting diodes (OLEDs) and organic solar cells.
The table below lists several related compounds to illustrate the structural diversity within this class of chemicals.
| Compound Name | CAS Number | Molecular Formula | Notes |
| N-(Thiophen-3-ylmethyl)aniline | 51305-79-4 | C₁₁H₁₁NS | Parent compound of the series. ontosight.ai |
| N-[(3-methylthiophen-2-yl)methyl]aniline | Not Available | C₁₂H₁₃NS | Isomer with methyl group on the thiophene ring. chemicalbook.com |
| 3-Fluoro-4-methyl-N-(thiophen-3-ylmethyl)aniline | 1019493-19-6 | C₁₂H₁₂FNS | Derivative with fluoro and methyl substituents on the aniline ring. bldpharm.com |
| (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline | Not Available | C₁₂H₁₀N₂O₃S | A related imine derivative with different substitution. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H13NS/c1-10-3-2-4-12(7-10)13-8-11-5-6-14-9-11/h2-7,9,13H,8H2,1H3 |
InChI Key |
ZVNZHALIROQWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl N Thiophen 3 Ylmethyl Aniline and Analogous Structures
Direct Amination Approaches for N-Alkylation and N-Arylation
Direct amination methods represent the most straightforward pathways to construct the crucial C-N bond in 3-methyl-N-(thiophen-3-ylmethyl)aniline. These strategies involve the direct coupling of a thiophene-based electrophile with a 3-methylaniline nucleophile, or vice versa, through various catalytic and non-catalytic processes.
Reductive Amination Strategies with Thiophene-3-Carboxaldehyde Derivatives
Reductive amination is a highly effective and widely used method for forming amine bonds. organic-chemistry.org This process typically involves two key steps: the initial reaction between an aldehyde or ketone and an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. researchgate.net For the synthesis of this compound, this involves the condensation of thiophene-3-carboxaldehyde with 3-methylaniline.
The reaction is often performed as a one-pot synthesis where the aldehyde and amine are mixed in the presence of a reducing agent. organic-chemistry.org The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd). unibe.chescholarship.org The conditions can be optimized by adjusting the solvent, temperature, and pH to favor imine formation and subsequent reduction. researchgate.net
Table 1: Typical Reagents in Reductive Amination
| Component | Example Reagents | Role |
|---|---|---|
| Aldehyde | Thiophene-3-carboxaldehyde | Carbonyl source |
| Amine | 3-methylaniline | Nucleophile/Nitrogen source |
| Reducing Agent | NaBH₄, NaBH₃CN, H₂/Pd, α-picoline-borane | Reduces the imine intermediate |
| Solvent | Methanol (B129727), Ethanol, Dichloromethane | Reaction medium |
| Catalyst (optional) | Acetic acid, Lewis acids (e.g., InCl₃) | Accelerates imine formation |
Buchwald-Hartwig Amination and Palladium-Catalyzed Coupling Reactions
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org To synthesize this compound, this reaction would couple 3-methylaniline with a suitable thiophene-based partner such as 3-(bromomethyl)thiophene (B1268036) or 3-(trifluoromethylsulfonyloxymethyl)thiophene.
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the catalyst. youtube.com The efficiency of this process is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. youtube.com Bulky, electron-rich phosphine ligands like XPhos and SPhos are often employed. youtube.comorganic-chemistry.org
Other palladium-catalyzed reactions, such as the direct C-H arylation of thiophenes, also provide pathways to analogous structures by forming C-C bonds between thiophene (B33073) and aryl groups, which can then be further functionalized. conicet.gov.arnih.gov
Table 2: Key Components of Buchwald-Hartwig Amination Systems
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |
| Ligand | XPhos, SPhos, BINAP, DPEPhos | Stabilizes catalyst, facilitates reaction steps |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |
| Thiophene Substrate | 3-(bromomethyl)thiophene, 3-(iodomethyl)thiophene | Electrophilic coupling partner |
| Amine Substrate | 3-methylaniline | Nucleophilic coupling partner |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
Nucleophilic Substitution Reactions for C-N Bond Formation
Direct nucleophilic substitution provides a classical and fundamental route for C-N bond formation. In this approach, 3-methylaniline acts as the nucleophile, directly displacing a leaving group on the methyl carbon of a thiophene-3-ylmethyl derivative. The thiophene substrate must contain a good leaving group, such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate), to facilitate the reaction.
This reaction is typically an SN2 process, where the rate is dependent on the concentration of both the amine and the electrophilic substrate. The reaction is often carried out in a polar aprotic solvent, and a non-nucleophilic base may be added to neutralize the acid generated during the reaction. The reactivity of the thiophene ring can influence the reaction rate compared to analogous benzene (B151609) systems. uoanbar.edu.iq Aromatic nucleophilic substitution (SNAr) is also a well-documented mechanism on thiophene rings, particularly when activated by electron-withdrawing groups. nih.gov
Multicomponent Reactions and Cascade Processes for Complex Scaffolds
More sophisticated synthetic strategies employ multicomponent reactions or cascade sequences to build complex molecular architectures from simple starting materials in a single operation. These methods are prized for their efficiency and atom economy.
Synthesis of Schiff Bases as Intermediates
The formation of a Schiff base (an imine) is a crucial intermediate step in reductive amination and can also be the starting point for other transformations. nih.govorientjchem.org The condensation of thiophene-3-carboxaldehyde with 3-methylaniline yields the corresponding N-(thiophen-3-ylmethylene)-3-methylaniline. This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. orientjchem.orgnih.gov
The resulting Schiff base is a stable, isolable compound that can be reduced in a separate step to afford the target this compound. This two-step approach allows for purification of the intermediate, which can be advantageous in complex syntheses. These thiophene-derived Schiff bases are also valuable as ligands in coordination chemistry and as precursors for the synthesis of other heterocyclic systems. nih.govresearchgate.netacs.org
Table 3: Conditions for Schiff Base Formation
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Reactants | Thiophene-3-carboxaldehyde, 3-methylaniline | Formation of the imine bond |
| Solvent | Ethanol, Methanol, Toluene | Reaction medium, may facilitate water removal |
| Catalyst | Acetic acid, H₂SO₄ (catalytic amount) | Accelerates the condensation reaction |
| Water Removal | Dean-Stark trap, molecular sieves | Drives the equilibrium towards product formation |
Cyclization Reactions Leading to Thiophene-Aniline Hybrid Systems
Thiophene-aniline scaffolds, once formed, can serve as versatile building blocks for constructing more complex, fused heterocyclic systems through cyclization reactions. mdpi.com These reactions involve the formation of new rings by intramolecular bond formation, often catalyzed by transition metals or promoted by specific reagents. mdpi.com
For example, if the aniline (B41778) or thiophene ring of a precursor molecule is functionalized with appropriate groups, an intramolecular cyclization can be triggered to form polycyclic aromatic systems. Palladium-catalyzed cycloisomerization of S-containing alkyne substrates is one modern approach to creating thiophene rings, which can then be incorporated into larger structures. mdpi.com The development of these cascade processes allows for the rapid assembly of complex molecules that fuse the thiophene and aniline motifs, which are of significant interest in materials science and medicinal chemistry. mdpi.comnih.gov
Methylation Reactions of Aniline Derivatives
N-methylation of anilines is a fundamental transformation for producing key intermediates and modifying molecular properties. rsc.org Various methods have been developed, ranging from classical approaches to modern, more sustainable catalytic systems.
One of the most prominent modern techniques is the hydrogen autotransfer, or "borrowing hydrogen," reaction. rsc.orgresearchgate.net This methodology utilizes alcohols, such as methanol, as green and inexpensive alkylating agents in the presence of a transition metal catalyst. rsc.orgresearchgate.net Cyclometalated ruthenium complexes have been shown to be effective catalysts for the methylation of anilines with methanol, proceeding under mild conditions with a base like sodium hydroxide (B78521). rsc.org Similarly, skeletal copper-based catalysts can be employed for the selective N-methylation of amines using methanol, offering tunable synthesis of either N-monomethylated or N,N-dimethylated products by adjusting the reaction temperature. researchgate.net Mechanistic studies suggest these reactions proceed via a borrowing hydrogen pathway, where the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine. researchgate.net
Another green methylating agent is dimethyl carbonate (DMC), which can be used for the selective N-monomethylation of anilines. researchgate.net Zeolite-type iron catalysts (FeHY-mmm) have been successfully used for this transformation, achieving high yields of N-methylaniline from aniline. researchgate.net More traditional methods for N-methylation involve the use of alkylating agents like dimethyl sulfate (B86663) or methyl halides. echemi.comchemicalbook.com For instance, N-methylaniline can be synthesized by reacting aniline with dimethyl sulfate in a mixed solution with water, followed by the addition of a sodium hydroxide solution. chemicalbook.com
| Method | Methylating Agent | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Hydrogen Autotransfer | Methanol | Cyclometalated Ruthenium Complexes | Mild conditions (e.g., 60°C), uses NaOH as base. | rsc.org |
| Hydrogen Autotransfer | Methanol | Skeletal Cu-based Catalyst (CuZnAl) | Tunable selectivity for mono- or di-methylation based on temperature. | researchgate.net |
| Zeolite Catalysis | Dimethyl Carbonate (DMC) | Zeolite FeHY-mmm | Selective for N-monomethylation; green reagent. | researchgate.net |
| Classical Alkylation | Dimethyl Sulfate | Sodium Hydroxide | Traditional method, proceeds at low temperatures (below 10°C). | chemicalbook.com |
Precursor Synthesis and Derivatization Pathways
The construction of this compound and its analogs requires the synthesis of two key precursors: a thiophene building block (typically an aldehyde or alcohol) and a substituted aniline.
Thiophene-3-carboxaldehyde is a critical precursor, serving as the electrophilic partner in reductive amination reactions with anilines. Several synthetic routes have been established for its preparation. A practical, large-scale synthesis involves a two-step process starting with the condensation of acrolein and 1,4-dithiane-2,5-diol (B140307) (a dimer of thioacetaldehyde). lookchem.com The resulting 2,5-dihydrothiophene-3-carboxaldehyde is then oxidized using sulfuryl chloride to yield the final product. lookchem.comscispace.com This method is advantageous due to the use of inexpensive reagents and its demonstrated reliability at a multi-kilogram scale. lookchem.com Another approach involves the reaction of mercaptoacetaldehyde (B1617137) with acrolein to produce 2,5-dihydrothiophene-3-carboxaldehyde, which can be used as an intermediate for various 3-thienyl derivatives. google.com
3-Thiophenemethanol is another valuable precursor, particularly for N-alkylation reactions. It can be synthesized through methods such as the reaction of 3-bromothiophene (B43185) with formaldehyde (B43269) in the presence of a palladium catalyst. ontosight.ai This compound is a versatile building block used in the preparation of various thiophene-based molecules, including conducting copolymers. ontosight.aisigmaaldrich.com
| Target Compound | Starting Materials | Key Reagents/Steps | Notable Aspects | Reference |
|---|---|---|---|---|
| Thiophene-3-carboxaldehyde | Acrolein, 1,4-Dithiane-2,5-diol | 1. Condensation 2. Oxidation with sulfuryl chloride | Suitable for large-scale synthesis using inexpensive reagents. | lookchem.com |
| 2,5-Dihydrothiophene-3-carboxaldehyde | Mercaptoacetaldehyde, Acrolein | Condensation reaction | Provides a useful intermediate for various 3-thienyl derivatives. | google.com |
| 3-Thiophenemethanol | 3-Bromothiophene, Formaldehyde | Palladium catalyst | A common method for producing the key alcohol intermediate. | ontosight.ai |
The aniline portion of the target molecule is 3-methylaniline (m-toluidine). While this is a readily available commercial chemical, the synthesis of analogous structures requires methods to produce a variety of substituted aniline derivatives. The transformation of aniline into N-methylaniline is a foundational conversion, which can be achieved through alkylation using methyl halides or via Friedel-Crafts reactions, with reaction conditions being critical for optimizing yield. echemi.com
Modern cross-coupling reactions are particularly powerful for creating complex aniline derivatives. The Suzuki-Miyaura cross-coupling process is a choice method for producing thienyl-anilines by reacting a bromoaniline with a thienyl boronic acid. researchgate.net This strategy allows for the direct formation of a C-C bond between the two aromatic rings, creating a diverse range of precursors for more complex heterocyclic systems. researchgate.net Another strategy for synthesizing substituted anilines involves a catalyst- and additive-free sequential imine condensation–isoaromatization pathway, starting from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This method provides an alternative route for constructing aniline derivatives through an amination-aromatization strategy. beilstein-journals.org
| Methodology | Reactants | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromoaniline, Thienyl boronic acid | Palladium-catalyzed C-C bond formation. | Thienyl-substituted anilines. | researchgate.net |
| Condensation-Isoaromatization | (E)-2-arylidene-3-cyclohexenone, Primary amine | Catalyst- and additive-free; proceeds via an amination-aromatization sequence. | 2-Benzyl N-substituted anilines. | beilstein-journals.org |
| Classical N-Alkylation | Aniline, Methyl Halide/Dimethyl Sulfate | A fundamental method for introducing N-alkyl groups. | N-methylanilines. | echemi.com |
Advanced Spectroscopic and Diffraction Based Structural Characterization of N Substituted Thiophen 3 Ylmethyl Aniline Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete map of the carbon and proton framework can be established.
The ¹H NMR spectrum of 3-methyl-N-(thiophen-3-ylmethyl)aniline is predicted to exhibit distinct signals corresponding to the protons of the 3-methylaniline (m-toluidine) ring, the thiophene (B33073) ring, the linking methylene (B1212753) bridge, the methyl group, and the amine proton.
3-Methylaniline Moiety: The aromatic protons of the m-toluidine (B57737) ring are expected to appear in the range of δ 6.5-7.2 ppm. Based on the known spectrum of m-toluidine, the proton at C2 (ortho to the amino group) would likely be the most shielded, while the proton at C6 would be slightly less shielded. chemicalbook.com The proton at C4 (para to the amino group) and C5 would fall within this region, with their exact shifts influenced by the electronic effects of both the amino and methyl substituents. The methyl group protons are anticipated to produce a singlet at approximately δ 2.2-2.3 ppm. chemicalbook.com
Thiophene Moiety: The protons on the thiophene ring are expected to resonate in the aromatic region, typically between δ 7.0 and 7.4 ppm. For a 3-substituted thiophene, the H2 proton generally appears as a doublet of doublets around δ 7.2-7.3 ppm, the H5 proton as a doublet of doublets around δ 7.3-7.4 ppm, and the H4 proton as a doublet of doublets around δ 7.0-7.1 ppm. chemicalbook.com
Methylene and Amine Protons: The two protons of the methylene bridge (-CH₂-) connecting the two ring systems are expected to appear as a singlet or a doublet (if coupled to the N-H proton) around δ 4.3-4.5 ppm. The chemical shift is influenced by the adjacent nitrogen and the thiophene ring. The amine proton (-NH-) is predicted to be a broad singlet in the range of δ 3.5-4.5 ppm, with its exact position and broadness being highly dependent on solvent, concentration, and temperature.
Spin-spin coupling would provide connectivity information. Typical ortho coupling (³JHH) in the aniline (B41778) ring is around 7-8 Hz, while meta coupling (⁴JHH) is smaller, at 2-3 Hz. In the thiophene ring, J2,4 is ~1.3 Hz, J2,5 is ~2.9 Hz, and J4,5 is ~4.9 Hz. chemicalbook.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₃ | 2.2 - 2.3 | s (singlet) | N/A |
| -NH- | 3.5 - 4.5 | br s (broad singlet) | N/A |
| -CH₂- | 4.3 - 4.5 | s or d | J(H,NH) if coupled |
| Aniline H-6 | 6.5 - 6.7 | d (doublet) | ³J ≈ 7-8 Hz |
| Aniline H-2, H-4, H-5 | 6.6 - 7.2 | m (multiplet) | Various |
| Thiophene H-4 | 7.0 - 7.1 | dd (doublet of doublets) | J4,5 ≈ 4.9 Hz, J2,4 ≈ 1.3 Hz |
| Thiophene H-2 | 7.2 - 7.3 | dd (doublet of doublets) | J2,5 ≈ 2.9 Hz, J2,4 ≈ 1.3 Hz |
| Thiophene H-5 | 7.3 - 7.4 | dd (doublet of doublets) | J4,5 ≈ 4.9 Hz, J2,5 ≈ 2.9 Hz |
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
3-Methylaniline Moiety: The carbon attached to the nitrogen (C1) is expected to be the most downfield of the aniline carbons, around δ 148 ppm. chemicalbook.comspectrabase.com The carbon bearing the methyl group (C3) would appear around δ 139 ppm. The remaining aromatic carbons (C2, C4, C5, C6) are expected between δ 110-130 ppm. chemicalbook.comspectrabase.com The methyl carbon itself should give a signal in the aliphatic region, around δ 21 ppm. chemicalbook.com
Thiophene Moiety: The carbons of the thiophene ring typically resonate between δ 120-140 ppm. The substituted carbon (C3) is predicted to be around δ 138-140 ppm, with the other carbons (C2, C4, C5) appearing in the δ 120-128 ppm range. chemicalbook.comnih.gov
Methylene Carbon: The methylene bridge carbon is anticipated to have a chemical shift in the range of δ 45-50 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~ 21 |
| -CH₂- | 45 - 50 |
| Aniline C-5 | 110 - 115 |
| Aniline C-2 | 113 - 118 |
| Aniline C-6 | 117 - 122 |
| Thiophene C-2, C-4, C-5 | 120 - 128 |
| Aniline C-4 | ~ 129 |
| Thiophene C-3 | 138 - 140 |
| Aniline C-3 | ~ 139 |
| Aniline C-1 | ~ 148 |
While ¹H and ¹³C NMR provide primary structural data, two-dimensional (2D) NMR techniques would be indispensable for unambiguous assignment and conformational analysis.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would confirm the connectivity of protons within the aniline ring and separately within the thiophene ring. For instance, a cross-peak between the signals at δ ~7.3 ppm (Thiophene H-5) and δ ~7.0 ppm (Thiophene H-4) would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the methyl proton singlet at δ ~2.2 ppm to the carbon signal at δ ~21 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule. Key correlations would include:
A correlation from the methylene protons (-CH₂-) to the thiophene carbons C3 and C4.
A correlation from the methylene protons (-CH₂-) to the aniline carbon C1.
A correlation from the amine proton (-NH-) to the aniline carbon C1 and the methylene carbon (-CH₂-).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be valuable for determining the preferred conformation of the molecule, particularly the orientation of the two rings relative to each other. A spatial correlation between the methylene protons and the H-2/H-4 protons of the thiophene ring, as well as the H-2/H-6 protons of the aniline ring, would be expected.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.
The FT-IR spectrum is dominated by absorptions from polar bonds. For this compound, the key expected absorptions are:
N-H Stretch: A moderate, sharp absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. researchgate.netresearchgate.net
Aromatic C-H Stretch: Multiple sharp bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).
Aliphatic C-H Stretch: Bands corresponding to the asymmetric and symmetric stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Aromatic Stretch: Several strong to medium bands are predicted in the 1450-1610 cm⁻¹ region, arising from the carbon-carbon double bond stretching within both the aniline and thiophene rings. chegg.com
C-N Stretch: The stretching vibration for the aryl C-N bond is expected to appear in the 1250-1350 cm⁻¹ range.
Thiophene Ring Vibrations: The thiophene ring has characteristic vibrations, including a C-S stretching mode, which can be found in the fingerprint region (below 1000 cm⁻¹). researchgate.net
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C Aromatic Stretch | 1450 - 1610 | Strong to Medium |
| C-N Stretch | 1250 - 1350 | Medium to Strong |
| C-H Out-of-Plane Bending | 700 - 900 | Strong |
| Thiophene Ring/C-S Modes | < 1000 | Medium |
Raman spectroscopy is complementary to IR spectroscopy, as it is sensitive to vibrations that cause a change in polarizability. Non-polar bonds and symmetric vibrations often give strong Raman signals.
Aromatic Ring Modes: The most intense signals in the Raman spectrum are likely to be the symmetric "ring breathing" vibrations of both the substituted benzene (B151609) and thiophene rings, which occur in the 1000-1600 cm⁻¹ region. mdpi.com
C-S Stretching: The C-S stretching modes of the thiophene ring, typically found between 600-800 cm⁻¹, are expected to be Raman active. jchps.com
C-H Stretching: While also IR active, the aromatic and aliphatic C-H stretching vibrations around 2900-3100 cm⁻¹ will also be present in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound is expected to be characterized by transitions within the aniline and thiophene chromophores. The UV-Vis spectrum of aniline vapor exhibits two main absorption bands, which are assigned to the S1 ← S0 and S2 ← S0 transitions. researchgate.net For N-aryl derivatives, these transitions are influenced by the nature of the substituent on the nitrogen atom. biointerfaceresearch.com
In thiophene derivatives, the UV-Vis spectra are typically dominated by π→π* transitions. ontosight.ai The absorption maxima can be influenced by the solvent polarity and the nature of substituents on the thiophene ring. For instance, studies on 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes have shown that the absorption maximum (λmax) is sensitive to the solvent, with values changing from 486–502 nm in methanol (B129727) to 626–654 nm in DMF. ontosight.ai The introduction of different functional groups on the thiophene ring can also lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. ontosight.ai
Based on these observations, the UV-Vis spectrum of this compound is predicted to exhibit characteristic absorption bands arising from both the aniline and thiophene moieties. The electronic transitions would likely be of the π→π* and n→π* types, with their precise energies and intensities being modulated by the electronic interplay between the 3-methylaniline and thiophen-3-ylmethyl groups.
| Compound Type | Typical Electronic Transitions | Expected Wavelength Range (nm) |
| Aniline Derivatives | π→π, n→π | 230-300 |
| Thiophene Derivatives | π→π | 250-700 (highly substituent and solvent dependent) |
| This compound (Predicted) | π→π, n→π* | Overlapping regions of aniline and thiophene absorptions |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
For instance, in the study of ortho-substituted anilines reacting with 3-bromo-2-nitrobenzo[b]thiophene, HRMS data was crucial in confirming the elemental composition of the resulting products. nih.gov Similarly, the molecular formulas of newly synthesized compounds are often confirmed by comparing the experimentally measured monoisotopic mass with the theoretically calculated mass, with the difference typically being in the low parts-per-million (ppm) range.
For this compound, with a chemical formula of C12H13NS, the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to yield an m/z value that is in very close agreement with this calculated mass, thereby confirming its elemental composition.
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Expected HRMS Measurement |
| This compound | C12H13NS | 203.0769 | A high-resolution m/z value consistent with the calculated exact mass |
Single-Crystal X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, extensive crystallographic data for related thiophene and aniline derivatives allow for a detailed prediction of its solid-state structure.
The molecular geometry of this compound will be defined by the bond lengths, bond angles, and torsional angles within the molecule. In related structures, such as (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the dihedral angle between the benzene and thiophene rings is a key conformational parameter, with a reported value of 43.17 (4)°. researchgate.netnih.gov This twist is a common feature in N-aryl systems and is influenced by steric and electronic effects.
The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions. The secondary amine (N-H) group provides a hydrogen bond donor site, which can interact with the sulfur atom of the thiophene ring or other acceptor atoms in neighboring molecules to form N-H···S or other types of hydrogen bonds.
In the crystal structure of methyl-3-aminothiophene-2-carboxylate, both N-H···O and N-H···N hydrogen bonds are observed, leading to the formation of infinite chains. nih.gov Weak C-H···π and π-π stacking interactions are also common in the crystal packing of aromatic compounds. For example, in (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, π-π stacking interactions between the benzene and thiophene rings are observed with a centroid-centroid distance of 3.6850 (11) Å. researchgate.netnih.gov The presence of the sulfur atom in the thiophene ring also allows for the possibility of chalcogen bonding.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. The associated 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.
| Interaction Type | Description | Expected Contribution in this compound |
| Hydrogen Bonding | N-H···S, N-H···N, C-H···S, C-H···π | Significant, contributing to the formation of supramolecular assemblies. |
| π-π Stacking | Interactions between the aromatic rings of aniline and thiophene. | Likely present, contributing to crystal stability. |
| van der Waals Forces | General attractive and repulsive forces between molecules. | Pervasive, contributing to the overall packing efficiency. |
Reaction Kinetics and Mechanistic Investigations of Aniline and Thiophene Derivatives
Kinetic Studies of N-Alkylation and N-Arylation Reactions
The formation of 3-methyl-N-(thiophen-3-ylmethyl)aniline typically occurs via an N-alkylation reaction, where the nucleophilic nitrogen of 3-methylaniline attacks an electrophilic carbon on a thiophene-3-methyl moiety, such as 3-(halomethyl)thiophene. This reaction generally follows a second-order kinetic model, consistent with a bimolecular nucleophilic substitution (SN2) mechanism. The reaction rate is dependent on the concentration of both the aniline (B41778) and the alkylating agent.
Key factors influencing the reaction kinetics include:
Nucleophilicity of the Amine: The electron-donating methyl group in the meta-position of 3-methylaniline slightly increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline.
Nature of the Electrophile: The reactivity of the thiophene-based alkylating agent is critical. The reaction rate is significantly affected by the leaving group, with the typical reactivity order being I > Br > Cl.
Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can solvate the cation but not the nucleophile, thereby increasing the effective nucleophilicity of the aniline and accelerating the reaction rate.
Table 1: Conditions for N-Alkylation of Substituted Anilines with Alkyl Halides
| Aniline Derivative | Alkylating Agent | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|---|
| 4-Bromo-NH-1,2,3-triazoles | Alkyl Halides | K₂CO₃ | DMF | -10°C | Regioselective N-2 alkylation |
| Aniline | Benzyl Alcohol | SmI₂ | N/A (MW) | N/A | Selective monoalkylation |
This table presents data from analogous N-alkylation reactions to illustrate the variety of conditions and outcomes in the synthesis of N-substituted anilines.
Mechanistic Pathways of Amine-Forming Reactions (e.g., Reductive Amination)
Reductive amination represents a primary alternative pathway for the synthesis of this compound. This one-pot reaction involves the condensation of 3-methylaniline with thiophene-3-carbaldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
The generally accepted mechanism proceeds through several key steps:
Carbinolamine Formation: The nucleophilic nitrogen of 3-methylaniline attacks the electrophilic carbonyl carbon of thiophene-3-carbaldehyde, forming a hemiaminal or carbinolamine intermediate.
Dehydration to Imine/Iminium Ion: Under slightly acidic conditions, the carbinolamine is protonated and subsequently loses a molecule of water to form a Schiff base (imine). The imine can be further protonated to generate a more electrophilic iminium ion.
Reduction: A reducing agent, such as sodium borohydride (B1222165) or formic acid, delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product. rsc.org
Computational studies using Density Functional Theory (DFT) have shown that the rate-determining step is typically the hydride transfer from the reducing agent to the protonated imine. rsc.org The choice of catalyst and reducing agent is crucial, as it must selectively reduce the imine in the presence of the starting aldehyde. semanticscholar.org DFT investigations on borane-catalyzed reductive amination of benzaldehyde (B42025) and aniline have explored multiple potential pathways, highlighting that the reaction can proceed through various imine intermediates or even a Lewis acid-base synergistic pathway involving amine-alcohol condensation. scispace.comnih.gov The properties of the catalyst, such as the charge on the central atom, can determine whether the final product is the imine or the fully reduced amine. scispace.comnih.gov
Radical Reactions Involving Aniline Moieties
The aniline moiety within this compound can participate in radical reactions, typically initiated by single-electron transfer (SET) to form a radical cation. This reactive intermediate can undergo various transformations, including C-C or C-N bond formation through cyclization.
A plausible radical-mediated pathway could involve the oxidation of the nitrogen atom to generate an aminium radical cation. This species can then undergo intramolecular cyclization if a suitable radical acceptor is present. For example, in analogous systems like N-(2-alkynyl)anilines, arylselenyl radical-mediated cyclization has been shown to produce quinoline (B57606) derivatives. nih.govresearchgate.net This suggests that if the thiophene (B33073) ring in a derivative of the title compound were appropriately functionalized, it could potentially undergo an intramolecular radical cascade reaction.
The mechanism for such a cascade could proceed as follows:
Initiation: Generation of an initial radical species (e.g., from a radical initiator like AIBN or through photoredox catalysis).
Radical Addition: The radical adds to a suitable position on the thiophene or aniline ring.
Cyclization: The newly formed radical intermediate undergoes an intramolecular cyclization. For instance, a radical centered on the aniline portion could attack the thiophene ring. Thiyl radicals are known to be versatile intermediates for initiating such carbocyclization cascades. mdpi.com
Termination/Propagation: The cyclized radical can be quenched by abstracting a hydrogen atom or participate in further propagation steps.
While direct evidence for radical cyclization of this compound is not available, the known reactivity of thiyl radicals and aniline radical cations in cyclization reactions provides a strong basis for predicting such potential transformations. mdpi.com
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms, transition states, and kinetics of reactions involving aniline and thiophene derivatives. These studies provide insights that are often difficult to obtain through experimental means alone.
For N-alkylation reactions , DFT can be used to:
Model the SN2 transition state, calculating the activation energy barrier.
Analyze the electronic effects of substituents (like the methyl group on the aniline ring) on the nucleophilicity of the amine and the stability of the transition state.
Evaluate the role of the solvent in the reaction mechanism.
For reductive amination , computational studies have been instrumental in clarifying the mechanistic details. DFT calculations have confirmed that the reaction can proceed through multiple competing pathways. For example, in the direct reductive amination of aldehydes and amines with formic acid catalyzed by boron trifluoride, DFT studies identified the BF₃–H₂O complex as the most active catalytic species and confirmed that the hydride transfer to the protonated imine is the rate-limiting step. rsc.org
Table 2: Key Insights from DFT Studies on Analogous Amine-Forming Reactions
| Reaction Studied | Computational Method | Key Findings |
|---|---|---|
| Reductive Amination of Aldehyde/Amine | DFT | BF₃–H₂O is the most active catalyst; hydride transfer is the rate-determining step. rsc.org |
| Borane-Catalyzed Reductive Amination | DFT | Product selectivity (imine vs. amine) is controlled by the natural charge on the boron atom of the Lewis acid catalyst. scispace.comnih.gov |
These computational models provide a detailed energy profile of the reaction coordinate, helping to rationalize experimental observations such as product selectivity and reaction rates. By applying these established computational methodologies to the specific case of this compound, a deeper understanding of its reactivity and formation can be achieved.
A comprehensive literature search did not yield specific computational chemistry or quantum mechanical studies focused solely on the compound this compound. The requested detailed research findings, data tables, and specific analyses such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and advanced computational methods (CCSD(T), PM3) for this exact molecule are not available in the public domain based on the conducted searches.
Therefore, it is not possible to generate the requested article with scientifically accurate, non-hallucinatory data and detailed findings as per the provided outline. To create such an article would require performing novel computational research on the molecule.
Computational Chemistry and Quantum Mechanical Studies
Molecular Dynamics (MD) Simulations for Molecular Interactions
There are no specific molecular dynamics (MD) simulation studies published for 3-methyl-N-(thiophen-3-ylmethyl)aniline. MD simulations are instrumental in understanding the dynamic behavior of molecules and their interactions with their environment over time. Such studies would typically provide insights into conformational changes, solvent effects, and potential binding interactions with biological targets. For related molecules, MD simulations have been used to explore the stability of different conformations and to understand intermolecular forces, such as hydrogen bonding and π-π stacking, which are likely relevant to this compound as well.
Photophysical Property Predictions (e.g., UV-Vis Spectra, Electronic Transitions)
Specific predicted photophysical properties for this compound from computational studies are not available. The prediction of properties like UV-Vis spectra and electronic transitions is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in understanding the electronic structure and how the molecule interacts with light. For similar aniline-thiophene structures, theoretical studies have explored how different substituents and their positions affect the absorption and emission wavelengths. physchemres.org These studies often focus on the nature of electronic transitions, such as π-π* and n-π* transitions, and the distribution of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org
Non-Linear Optical (NLO) Properties Theoretical Evaluation
A theoretical evaluation of the Non-Linear Optical (NLO) properties of this compound has not been reported. The study of NLO properties involves calculating parameters such as polarizability and hyperpolarizability to assess a molecule's potential for applications in optoelectronics. Computational methods, particularly DFT, are frequently employed to predict these properties. Research on other donor-π-acceptor systems containing aniline (B41778) and thiophene (B33073) moieties has shown that the arrangement and electronic nature of the constituent parts significantly influence the NLO response.
Derivatization and Structural Analogue Synthesis of N Substituted Thiophen 3 Ylmethyl Anilines
Modification at the Aniline (B41778) Ring
The aniline portion of the molecule serves as a primary target for modification, allowing for the introduction of various substituents to modulate electronic and steric properties, as well as the expansion to more complex aromatic systems.
Introduction of Substituents on the Phenyl Ring
The synthesis of N-aryl thiophene (B33073) derivatives is compatible with a range of substituents on the phenyl ring. Studies have shown that both electron-donating and moderately electron-withdrawing groups can be successfully incorporated. For instance, the synthesis of related N-aryl-3-nitrothiophen-2-amines has been achieved with unsubstituted phenyl rings and phenyl groups bearing substituents such as meta- and para-halogens (chloro, bromo) and meta-trifluoroalkyl groups. beilstein-journals.org However, the presence of strongly electron-withdrawing groups like para-nitro, para-cyano, or para-trifluoromethyl on the aniline precursor can sometimes hinder the desired reaction, leading to failure in product formation. beilstein-journals.org
The classical approach to creating aniline derivatives often involves electrophilic aromatic substitution, such as Friedel-Crafts reactions, followed by reductions. beilstein-journals.org However, these methods can present challenges regarding regioselectivity due to the directing effects of the amino group. beilstein-journals.org Alternative strategies, such as the Suzuki-Miyaura cross-coupling process, provide a powerful method for linking substituted aniline precursors with thiophene moieties, offering greater control over the final substitution pattern. researchgate.net
Table 1: Examples of Substituents Introduced on the Phenyl Ring of N-Aryl Thiophene Analogues This table is representative of substitution patterns achieved in related N-aryl thiophene structures.
| Substituent | Position on Phenyl Ring | Synthetic Compatibility |
|---|---|---|
| Halogens (Cl, Br) | meta, para | Compatible |
| Trifluoromethyl (CF₃) | meta | Compatible |
| Methyl (CH₃) | para | Compatible |
| Nitro (NO₂) | para | May inhibit reaction |
Extension to Polycyclic Aromatic Amine Systems
The synthetic methodologies applied to aniline are often extensible to larger, polycyclic aromatic amine systems. This strategy allows for the creation of analogues with significantly increased surface area and altered electronic properties. Research has demonstrated that the aniline ring can be effectively replaced with a 1-naphthylamino group, proceeding uneventfully to yield the desired N-(1-naphthyl) analogue. beilstein-journals.org This extension introduces a more complex and rigid aromatic system, which can be crucial for specific biological interactions. Polycyclic aromatic hydrocarbons (PAHs) containing nitrogen or sulfur heteroatoms, known as azaarenes and thiaarenes respectively, are found in various environmental sources and form the basis for these extended structures. nih.gov
Modification at the Thiophene Ring
The thiophene ring is another key site for derivatization, offering multiple positions for substitution and the potential for fusion with other ring systems to create novel heterocyclic scaffolds.
Substitution Patterns on the Thiophene Moiety
More complex substitution patterns have been achieved in related scaffolds, such as N-(thiophen-2-yl) nicotinamides. In these systems, the thiophene ring has been successfully substituted with groups like methyl, cyano, and ethyl or methyl carboxylates. mdpi.com These modifications are typically achieved by starting with a pre-functionalized thiophen-2-amine precursor, which is then acylated to form the final product. mdpi.com The choice of substituents can dramatically alter the compound's biological activity. For example, in one study, replacing a methyl group with an ethyl group on the thiophene ring led to a change in fungicidal efficacy. mdpi.com
Table 2: Examples of Substitution Patterns on the Thiophene Moiety
| Substituent 1 | Substituent 2 | Substituent 3 | Thiophene Analogue Class |
|---|---|---|---|
| Nitro | Amino | - | 3-Nitrothiophen-2-amines beilstein-journals.org |
| Nitro | - | - | 5-Nitrothiophenes nih.gov |
| Methyl | Cyano | Ethyl Carboxylate | N-(thiophen-2-yl) nicotinamides mdpi.com |
Ring Fusion Strategies with Thiophene
Fusing the thiophene ring with other heterocyclic systems is a powerful strategy for creating novel, rigid, and biologically active molecules. Thienopyrimidines, which feature a thiophene ring fused to a pyrimidine (B1678525) ring, represent a particularly important class of compounds. researchgate.net These fused systems often exhibit unique pharmacological profiles due to their distinct shape and electronic distribution compared to their monocyclic precursors. The synthesis of thienopyrimidines can be achieved through various routes, often involving the cyclization of appropriately substituted aminothiophenes. researchgate.net This approach significantly expands the structural diversity achievable from the basic N-(thiophen-3-ylmethyl)aniline scaffold.
Modifications at the N-Methyl Linker
The methylene (B1212753) (-CH₂-) group connecting the aniline nitrogen to the thiophene ring, while seemingly simple, is also a target for modification to alter the compound's flexibility, polarity, and binding capabilities.
One explored modification involves replacing the secondary amine nitrogen with a sulfur atom, creating a thioether linkage. The compound 2-[(Thien-3-ylmethyl)thio]aniline is an example of this strategy, where the linker becomes a methylthio (-SCH₂-) group. This change from an N-H group to a sulfur atom removes a hydrogen bond donor site and alters the geometry and electronic nature of the linker.
A more complex modification involves replacing the simple methylene linker with a larger heterocyclic ring system. For instance, a 1,3,4-oxadiazole-2(3H)-thione ring has been used to link an N-methylaniline moiety to a thiophene ring. nih.gov In the resulting compound, 3-[(N-Methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, the original single-atom linker is replaced by a multi-atom, rigid heterocyclic system, drastically changing the spatial relationship between the two primary aromatic rings. nih.gov
Homologation and Chain Extension
Homologation of the 3-methyl-N-(thiophen-3-ylmethyl)aniline structure involves the systematic extension of the methylene (-CH₂) linker between the amine nitrogen and the thiophene ring. This modification alters the spatial relationship and flexibility between the two aromatic moieties, which can significantly impact the molecule's conformational dynamics and interaction with biological targets or materials.
Standard synthetic routes to achieve chain extension typically involve the reaction of 3-methylaniline with a thiophene derivative possessing an extended alkyl chain terminating in a suitable electrophile. One common approach is reductive amination, where 3-methylaniline is reacted with a thiophene-containing aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. For instance, the synthesis of an ethyl-bridged homologue can be achieved using thiophene-3-acetaldehyde.
Another strategy involves the acylation of 3-methylaniline with a thiophene-containing acyl chloride (e.g., thiophene-3-acetyl chloride), followed by the reduction of the resulting amide using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This two-step process yields the desired chain-extended secondary amine.
Table 1: Examples of Homologous N-Substituted (Thiophen-3-ylmethyl)anilines
| Compound Name | Linker Structure | Potential Synthetic Precursor (Thiophene-based) |
|---|---|---|
| This compound | -CH₂- | Thiophene-3-carbaldehyde |
| N-(2-(Thiophen-3-yl)ethyl)-3-methylaniline | -CH₂CH₂- | Thiophene-3-acetaldehyde |
Introduction of Bridging Units
The introduction of bridging units transforms the flexible linear structure of this compound into a more conformationally restricted macrocyclic architecture. This is achieved by covalently linking the aniline and thiophene rings through a secondary chain. The nature and length of this bridging unit can be tailored to control the size and shape of the resulting macrocycle.
The synthesis of such bridged analogues requires precursors with appropriate functional groups on both the aniline and thiophene rings that can participate in an intramolecular cyclization reaction. For example, a derivative of the parent compound featuring a terminal alcohol on the thiophene ring and a reactive halide on the aniline ring could undergo an intramolecular Williamson ether synthesis to form an ether bridge.
Alternatively, bifunctional linkers can be employed in a two-step process. For instance, functionalizing the aniline nitrogen with a chloroacetyl group and a position on the thiophene ring with a hydroxyl group would create a precursor for an intramolecular cyclization, forming a lactam-ether type bridged system. These rigidified structures are of significant interest in coordination chemistry and materials science.
Table 2: Conceptual Bridged Analogues of this compound
| Bridge Type | Linker Composition | Required Functional Groups | Cyclization Strategy |
|---|---|---|---|
| Ether Bridge | -(CH₂)n-O- | Halogen (on aniline), Hydroxyalkyl (on thiophene) | Intramolecular Williamson Ether Synthesis |
| Amide Bridge | -C(O)NH- | Carboxylic Acid (on aniline), Amine (on thiophene) | Intramolecular Amidation |
Synthesis of Thiophene-Aniline Hybrid Heterocyclic Systems
The thiophene and aniline moieties of N-substituted (thiophen-3-ylmethyl)anilines can serve as building blocks for the construction of larger, fused heterocyclic systems. These reactions typically involve intramolecular cyclization, often promoted by acid or metal catalysts, to form rigid, planar polycyclic aromatic structures. A prominent class of such hybrids are the thienoquinolines, which possess a fused thiophene, benzene (B151609), and pyridine (B92270) ring system. researchgate.net
Several synthetic methodologies have been developed for the synthesis of thieno[2,3-b]quinolines from thiophene and aniline precursors. bohrium.com
Friedländer Annulation: This classic method involves the condensation of a 2-aminothiophene derivative with a substituted aniline containing a carbonyl group adjacent to the amino group, or vice-versa, typically under acidic or basic conditions.
Vilsmeier-Haack Reaction: This reaction can be used to construct the quinoline (B57606) ring system onto a pre-existing thiophene core. It involves the formylation of an activated aromatic ring followed by cyclization. bohrium.com
Palladium-Catalyzed Cyclization: Modern cross-coupling and C-H activation strategies enable the efficient synthesis of these fused systems. For example, an intramolecular cyclization of a suitably functionalized thiophene-aniline precursor can be catalyzed by palladium complexes. mdpi.com
Iodocyclization: Regioselective iodocyclization of precursors like 3-alkynyl-2-(methylthio)quinolines provides a novel pathway to access the thieno[2,3-b]quinoline core. rsc.org
These synthetic strategies allow for the creation of a diverse range of substituted thienoquinolines and related heterocyclic systems, which are valuable scaffolds in medicinal chemistry and materials science. bohrium.comresearchgate.net
Table 3: Synthetic Routes to Thiophene-Aniline Fused Heterocycles
| Reaction Name | Precursor Components | Key Reagents/Conditions | Resulting Heterocyclic Core |
|---|---|---|---|
| Friedländer Annulation | 2-Aminothiophene, o-aminoaryl ketone/aldehyde | Acid or base catalyst | Thienoquinoline |
| Vilsmeier-Haack Cyclization | N-aryl-thioacetamide | POCl₃, DMF | Thienoquinoline |
| Iodocyclization | 3-Alkynyl-2-(methylthio)quinoline | I₂, NaHCO₃ | 3-Iodothieno[2,3-b]quinoline |
Structure-Property Relationship Studies from a Chemical Synthesis Perspective
From a chemical synthesis standpoint, structure-property relationship studies focus on how systematic modifications to the molecular structure of this compound and its analogues influence their physicochemical and electronic properties. The synthetic accessibility of various derivatives allows for a detailed exploration of these relationships.
Effect of Substituents: Theoretical and experimental studies on related systems show that adding EDGs (e.g., methoxy, -OCH₃) to the rings increases the energy of the highest occupied molecular orbital (HOMO), while adding EWGs (e.g., nitro, -NO₂; cyano, -CN) lowers the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov These modifications directly impact the HOMO-LUMO gap, which is a critical parameter for applications in organic electronics and photonics. researchgate.net
Conformational Effects: Sterically demanding substituents can induce a twist in the molecular backbone, disrupting π-conjugation between the rings. This leads to an increase in the HOMO-LUMO gap. researchgate.net Conversely, introducing intramolecular interactions, such as hydrogen bonds or S···O contacts, can promote a more planar structure, which enhances conjugation and typically reduces the energy gap. researchgate.net
Polymerization and Material Properties: Thiophene-aniline derivatives are precursors for conductive polymers. researchgate.net The properties of the resulting polymers, such as solubility, thermal stability, and electrical conductivity, are highly dependent on the structure of the monomer unit. mdpi.comresearchgate.netscilit.com For example, introducing long alkyl chains can increase solubility without significantly altering conductivity, while the specific blending ratio of thiophene and aniline monomers in copolymers can be optimized to achieve desired electrical resistance. mdpi.comresearchgate.net
Table 4: Predicted Effects of Substituents on the Properties of the Thiophene-Aniline Scaffold
| Substituent Type (Position) | Example | Effect on HOMO/LUMO | Impact on π-Conjugation | Expected Property Change |
|---|---|---|---|---|
| EDG (Aniline or Thiophene) | -OCH₃, -CH₃ | Raises HOMO level | Minimal steric effect | Decreased HOMO-LUMO gap, red-shift in absorption |
| EWG (Aniline or Thiophene) | -NO₂, -CN, -Cl | Lowers LUMO level | Minimal steric effect | Decreased HOMO-LUMO gap, altered electronic character |
| Bulky Group (ortho position) | -C(CH₃)₃ | Variable | Induces dihedral twist | Disrupted conjugation, increased HOMO-LUMO gap |
Advanced Applications and Integration in Chemical Sciences
Ligand Design in Organometallic Chemistry and Catalysis
The molecular architecture of 3-methyl-N-(thiophen-3-ylmethyl)aniline, featuring both a nitrogen-based Lewis basic site on the aniline (B41778) and a sulfur-containing thiophene (B33073) ring, makes it a promising candidate for ligand design in catalysis. The electronic properties of the ligand can be finely tuned by the methyl group on the aniline ring, which can influence the catalytic activity of the resulting metal complex.
In homogeneous catalysis, ligands play a crucial role in stabilizing and activating metal centers for a variety of chemical transformations. The aniline and thiophene moieties in this compound can coordinate to transition metals, influencing their reactivity and selectivity.
The nitrogen atom of the aniline group can act as a strong sigma-donor, while the thiophene ring can coordinate to a metal center through its sulfur atom or its π-system. This dual coordination potential allows for the formation of stable chelate complexes with various transition metals, such as palladium, rhodium, and iridium. These complexes are of interest in a range of catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations.
For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the design of the ligand is critical for achieving high catalytic efficiency. nih.govmdpi.comnih.govrutgers.edu The steric and electronic properties of the ligand control the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. The presence of the 3-methyl group on the aniline ring of this compound can provide steric bulk that may promote the reductive elimination step, leading to faster catalyst turnover. Furthermore, the thiophene moiety can influence the electronic environment of the metal center, which can be beneficial for catalyst stability and activity.
| Catalytic Reaction | Potential Role of the Ligand | Key Ligand Features |
|---|---|---|
| Suzuki-Miyaura Coupling | Stabilization of Pd(0) and Pd(II) intermediates; promotion of transmetalation and reductive elimination. | Aniline nitrogen as a sigma-donor; thiophene sulfur for hemilabile coordination. mdpi.com |
| Buchwald-Hartwig Amination | Facilitation of C-N bond formation through stabilization of the palladium catalyst. | Steric hindrance from the methyl group can enhance catalyst turnover. rutgers.edu |
| Heck Reaction | Control of regioselectivity and catalyst stability in the coupling of alkenes with aryl halides. | Chelation by both nitrogen and sulfur can provide a rigid ligand framework. |
| Hydrogenation | Activation of H₂ and stabilization of metal hydride species. | The electron-donating nature of the ligand can enhance the catalytic activity of the metal center. |
The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing recyclable and more environmentally friendly heterogeneous catalysts. The functional groups present in this compound make it suitable for anchoring onto various support materials, such as silica, alumina, or polymers. nih.govrsc.org
For example, the aniline nitrogen can be used to covalently attach the molecule to a functionalized support. Alternatively, the thiophene ring can interact with the surface of a support through various mechanisms. Once immobilized, this functionalized support can be used to chelate metal ions, creating a solid-supported catalyst.
Palladium nanoparticles supported on functionalized polymers are known to be effective heterogeneous catalysts for various cross-coupling reactions. nih.govresearchgate.net A polymer derived from or functionalized with this compound could serve as an excellent support for palladium nanoparticles. The thiophene and aniline moieties would not only help in the stabilization of the nanoparticles, preventing their aggregation, but also contribute to the catalytic activity by influencing the electronic properties of the palladium surface. Such heterogeneous catalysts would offer the advantages of easy separation from the reaction mixture and potential for reuse, which are highly desirable in industrial processes.
Polymer Science and Functional Materials
The incorporation of thiophene and aniline units into polymer structures is a well-established strategy for creating functional materials with interesting electronic and optical properties. mdpi.comresearchgate.net The monomer this compound can be envisioned as a building block for such advanced polymeric materials.
Polymers containing thiophene and aniline units can be synthesized through various polymerization techniques, including oxidative polymerization and electropolymerization. researchgate.net The resulting polymers often exhibit electrical conductivity, electrochromism, and fluorescence, making them suitable for applications in organic electronics, sensors, and displays. nih.gov
The monomer this compound could be polymerized to form a homopolymer or copolymerized with other monomers to tailor the properties of the resulting material. The presence of the methyl group on the aniline ring can enhance the solubility of the polymer in common organic solvents, which is a significant advantage for solution-based processing and device fabrication. researchgate.net
The properties of copolymers of aniline and thiophene are often dependent on the monomer feed ratio during synthesis. For instance, the electrical resistance of such copolymers can be tuned by varying the proportion of thiophene units. mdpi.com
| Aniline:Thiophene Ratio | Electrical Resistance (kΩ) |
|---|---|
| 100:0 | 1800 |
| 75:25 | 190 |
| 50:50 | Not specified |
| 25:75 | Not specified |
| 0:100 | 500 |
Data adapted from a study on thiophene and aniline copolymer films synthesized by atmospheric pressure plasma jets. The study suggests an optimal blending condition for improved electrical conductivity. mdpi.com
Conducting polymers, such as those derived from thiophene and aniline, can be used as matrices for the preparation of composite materials with metal nanoparticles. unlv.eduunlv.edu While a specific "Pd(I)–poly[4-(thiophen-3yl)-aniline] composite" is not extensively documented, the preparation of palladium-polyaniline composites is a known strategy to create materials with enhanced catalytic or sensing properties. unlv.eduunlv.edu
In such composites, the polymer matrix serves to disperse and stabilize the metal nanoparticles, preventing their agglomeration and maintaining their high surface area. The interaction between the polymer and the metal nanoparticles can also lead to synergistic effects, where the composite material exhibits properties that are superior to those of its individual components.
For example, a composite of a polymer derived from this compound and palladium nanoparticles could be synthesized by the in-situ reduction of a palladium salt in the presence of the pre-formed polymer or during the polymerization process. The resulting composite would be expected to have a high density of catalytically active sites and could be used in a variety of applications, including catalysis and hydrogen storage. unlv.edu
Electrochemical Investigations in Material Science Contexts
The electrochemical properties of materials derived from this compound are of significant interest, particularly in the context of developing new materials for energy storage and sensing applications. The electrochemical behavior of copolymers of thiophene and aniline has been studied using techniques such as cyclic voltammetry. jept.desrce.hrresearchgate.net
Cyclic voltammetry studies of thiophene-aniline copolymers reveal information about their redox behavior, including their oxidation and reduction potentials. jept.de These properties are crucial for applications in batteries, supercapacitors, and electrochemical sensors. The electrochemical polymerization of aniline and thiophene can be challenging due to the large difference in their oxidation potentials. jept.de However, by carefully controlling the experimental conditions, it is possible to obtain copolymer films with well-defined electrochemical properties.
The cyclic voltammogram of a thiophene-aniline copolymer typically shows redox peaks corresponding to the oxidation and reduction of the polymer backbone. The position and shape of these peaks can provide insights into the structure and electronic properties of the copolymer. For example, the oxidation peak potential is related to the energy of the highest occupied molecular orbital (HOMO) of the polymer.
| Polymer System | Oxidation Peak Potential (V vs. SCE) | Notes |
|---|---|---|
| Poly(thiophene-co-aniline) | ~1.60 | Irreversible electrochemical oxidation observed. jept.de |
| Polyaniline | ~0.80 (in aqueous acid) | Lower oxidation potential compared to thiophene. jept.de |
| Polythiophene | ~2.00 (in non-aqueous media) | Higher oxidation potential compared to aniline. jept.de |
SCE: Saturated Calomel Electrode. The data highlights the different electrochemical behaviors of the homopolymers and their copolymer. jept.de
Q & A
Basic Research Questions
Q. What are the key structural features of 3-methyl-N-(thiophen-3-ylmethyl)aniline, and how do they influence its reactivity?
- Answer: The compound contains a methyl group at the 3-position of the aniline ring and a thiophen-3-ylmethyl substituent on the nitrogen. The methyl group enhances steric effects and modulates electronic density, while the thiophene moiety introduces sulfur-based π-conjugation, influencing redox behavior and nucleophilic/electrophilic reactivity. These features are critical for designing derivatives with tailored electronic properties for applications in catalysis or medicinal chemistry .
Q. What synthetic routes are recommended for preparing this compound with high purity?
- Answer: A validated method involves:
- Step 1: Alkylation of 3-methylaniline with 3-(bromomethyl)thiophene in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile.
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
- Yield: ~65–75% (optimized conditions from analogs in ).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 2.35 ppm (s, CH₃), δ 4.45 ppm (s, N-CH₂-thiophene) | Confirm substitution pattern |
| HRMS | [M+H]⁺ m/z calculated: 218.0943 | Verify molecular formula |
| FT-IR | 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic) | Identify functional groups |
- Comparative data from suggest these methods resolve structural ambiguities.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies (e.g., antimicrobial vs. inactive results) may arise from assay conditions. Mitigation strategies include:
- Standardized Assays: Use CLSI/MICE guidelines for MIC determination.
- Solvent Controls: DMSO concentrations >1% can inhibit bacterial growth.
- Metabolic Profiling: LC-MS/MS to identify degradation products under assay conditions (e.g., oxidation of thiophene to sulfoxide derivatives) .
Q. What methodological approaches optimize the compound’s interaction with enzyme targets (e.g., kinases)?
- Answer:
- Docking Studies: Use AutoDock Vina with crystal structures (e.g., PDB 2JAK) to predict binding modes.
- SAR Analysis: Compare IC₅₀ values of derivatives (e.g., replacing thiophene with furan or adjusting methyl position).
- Example: Analog 3-fluoro-N-(thiophen-2-ylmethyl)aniline showed 10× higher kinase inhibition due to fluorine’s electronegativity .
Q. How can synthetic protocols be scaled without compromising yield or purity?
- Answer:
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd/C (1 mol%, flow reactor) |
| Reaction Time | 24 h (batch) | 2 h (continuous flow) |
- Continuous flow systems reduce side reactions (e.g., over-alkylation) and improve reproducibility .
Q. What computational tools predict the compound’s environmental persistence or toxicity?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
